molecular formula C13H19N3O2 B13218383 5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid

5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid

Katalognummer: B13218383
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: NYWWJJDQJKGZTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid is a chemical compound that features a piperazine ring substituted with a propan-2-yl group and a pyridine ring substituted with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid typically involves multi-step reactions. One common method involves the reaction of 4-(Propan-2-yl)piperazine with a pyridine derivative under specific conditions to introduce the carboxylic acid group. The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Wissenschaftliche Forschungsanwendungen

5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Propan-2-yl)piperazine: A related compound with similar structural features but lacking the pyridine carboxylic acid group.

    Pyridine-3-carboxylic acid: Another related compound that contains the pyridine carboxylic acid group but lacks the piperazine ring.

Uniqueness

5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid is unique due to its combination of a piperazine ring and a pyridine carboxylic acid group. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H19N3O2

Molekulargewicht

249.31 g/mol

IUPAC-Name

5-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O2/c1-10(2)15-3-5-16(6-4-15)12-7-11(13(17)18)8-14-9-12/h7-10H,3-6H2,1-2H3,(H,17,18)

InChI-Schlüssel

NYWWJJDQJKGZTM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCN(CC1)C2=CN=CC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.